molecular formula C15H9BrOS B15043853 (2Z)-2-(3-bromobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(3-bromobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B15043853
M. Wt: 317.2 g/mol
InChI Key: VEFFQACVMUDIJO-ZROIWOOFSA-N
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Description

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a bromophenyl group and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 3-bromobenzaldehyde with 2,3-dihydro-1-benzothiophene-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-[(3-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Uniqueness

(2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated or fluorinated analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C15H9BrOS

Molecular Weight

317.2 g/mol

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H9BrOS/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9H/b14-9-

InChI Key

VEFFQACVMUDIJO-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Br)S2

Origin of Product

United States

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